molecular formula C6H11BrO2 B056531 (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 113428-57-2

(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B056531
M. Wt: 195.05 g/mol
InChI Key: ZOPZKFNSQYCIPP-RXMQYKEDSA-N
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Description

This usually involves identifying the compound’s molecular formula, structure, and functional groups. The compound’s IUPAC name can also provide information about its structure.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Future Directions

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For a specific compound like “(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available in all these areas. If you have access to scientific databases or journals, they can be a good resource for this information. Otherwise, you may need to consult a chemist or other expert in the field.


properties

IUPAC Name

(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPZKFNSQYCIPP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane

Synthesis routes and methods I

Procedure details

An acetone solution of bromomethyl ethylene glycol is refluxed for 24 hours in the presence of anhydrous magnesium sulfate. The cooled reaction mixture is filtered and the solvent is removed to provide a residual crude product.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Into a 500 milliliter round bottom flask equipped with a magnetic stir bar and drying tube, a solution of 28.0 grams (0.181 mole) of 3-bromo-1,2-propanediol in 200 milliliters of acetone was added. Then, 0.5 milliliter of concentrated sulfuric acid was added and the reaction allowed to proceed at room temperature for 24 hours with continuous stirring. The reaction mixture was neutralized with 13.0 grams of K2CO3 for 30 minutes, the solution was filtered and the solvent evaporated in vacuo. The resulting oil was dissolved in 150 milliliter of ether, extracted three times with 150 milliliter portions of water and the organic layer dried over anhydrous sodium sulfate. The filtered ether was evaporated in vacuo and 100 milliliters of hexanes was added, resulting in two layers. The upper layer was decanted and evaporated in vacuo to provide 19.1 grams (53.5%) of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide. The desired analog was then prepared in an analogous manner to that of (±)-3-hexadecylthio-2-methoxy-N,N-dimethyl-N-β-hydroxyethyl-1-propyl ammonium bromide from 2.5 grams (0.013 mole) of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide, 1.3 grams (0.014 mole) of N,N-dimethylaminoethanol, and 15 milliliters of CH3CN. Chromatography with Florisil® (CHCl3 :MeOH 3:1 as eluent) provided 0.860 milligrams (23%) of product as a thick oil. 1H-NMR (CDCl3): delta, 1.25 (s, 3H, CH3), 1.35(s, 3H, CH3), 3.4-3.48[s, 6H, CH2 --N(CH3)2 ], 3.75-4.25(m, 9H, CH, CH2 --O, CH2 --N--CH2 --CH2 --OH). Anal. (C10H22NO3Br) C,H,N.
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